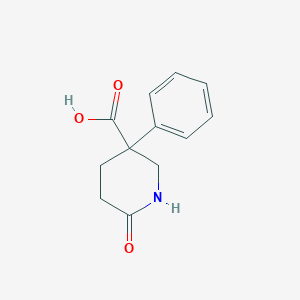

6-Oxo-3-phenylpiperidine-3-carboxylic acid

Description

6-Oxo-3-phenylpiperidine-3-carboxylic acid is a piperidine derivative characterized by a six-membered saturated ring with a phenyl group and a carboxylic acid substituent at position 3, along with a ketone (oxo) group at position 6. Piperidine derivatives are often explored as intermediates for bioactive molecules due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

6-oxo-3-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10-6-7-12(8-13-10,11(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWJELJENLIOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1=O)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with piperidine derivatives, followed by oxidation to introduce the keto group at the 6-position . The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 6-Oxo-3-phenylpiperidine-3-carboxylic acid may involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-Oxo-3-phenylpiperidine-3-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-3-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between 6-Oxo-3-phenylpiperidine-3-carboxylic acid and analogous compounds:

Key Observations:

Ring Saturation : The target compound’s fully saturated piperidine ring (vs. dihydropyridine in ) reduces ring strain and alters electronic properties.

Carboxylic acid at position 3 is conserved across analogs, suggesting its role in hydrogen bonding or salt bridge formation.

Physicochemical Properties: The benzylcarbamoyl-ethyl analog (C₁₆H₂₀N₂O₄) has a higher XLogP3 (1.1) due to its lipophilic benzyl group . Trifluoromethyl substitution (C₇H₈F₃NO₃) increases metabolic stability and hydrophobicity .

Pharmacological Data (Inferred)

- Bioactivity : Piperidine derivatives often exhibit affinity for neurological targets (e.g., GABA receptors) or enzymes (e.g., cyclooxygenase) .

- Similarity Scores : 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (similarity score 0.84 to the target) may share overlapping biological targets despite differing ring saturation .

Biological Activity

6-Oxo-3-phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a keto group and a phenyl substituent. This compound is recognized for its potential applications in drug discovery, particularly in the development of therapeutic agents targeting various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of 6-Oxo-3-phenylpiperidine-3-carboxylic acid is . The presence of the keto group at the 6-position and the carboxylic acid at the 3-position contributes to its reactivity and biological activity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Keto group, Carboxylic acid, Phenyl group |

| Potential Biological Activities | Anticancer, Antimicrobial |

The biological activity of 6-Oxo-3-phenylpiperidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activities and receptor interactions, influencing various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : It may act on receptors such as muscarinic acetylcholine receptors, impacting cell proliferation and apoptosis resistance.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that 6-Oxo-3-phenylpiperidine-3-carboxylic acid exhibits cytotoxic effects against human multiple myeloma cells (RPMI 8226). The compound was evaluated using an MTT assay, revealing significant reductions in cell viability at varying concentrations (10, 100, and 500 µM) .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. For instance, derivatives with different substituents on the piperidine ring exhibited varied potencies against cancer cell lines .

Table 2: Summary of Biological Studies

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity Assay | RPMI 8226 | 10, 100, 500 | Significant reduction in viability |

| SAR Analysis | Various Cancer Lines | N/A | Variation in potency based on structure |

Applications in Drug Development

The unique properties of 6-Oxo-3-phenylpiperidine-3-carboxylic acid make it a valuable scaffold for developing new therapeutic agents. Its ability to inhibit specific pathways involved in cancer progression suggests potential for designing novel anticancer drugs.

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic studies : Understanding the detailed biochemical pathways affected by this compound.

- Development of derivatives : Investigating how modifications can enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.